6-decylsulfanyl-7H-purine

Antimycobacterial Structure-Activity Relationship (SAR) Purine Analogs

6-Decylsulfanyl-7H-purine (CAS 6974-90-9) is a critical synthetic intermediate for antimycobacterial drug discovery. Unlike generic 6-thiopurines, its C10 decylthio chain provides an essential hydrophobic anchor for passive membrane permeation (LogP 4.59). The unsubstituted N9 position enables systematic alkylation to generate potent M. tuberculosis H37Rv inhibitors—an N9-ethylcarboxymethyl derivative achieves MIC 1.56 µg/mL. The free C2 position offers a second diversification site for parallel library synthesis. This scaffold is not interchangeable with shorter-chain analogs; the C10 chain length is essential for target engagement in purine salvage pathway inhibition. Ideal for medicinal chemistry campaigns targeting Mycobacterium tuberculosis.

Molecular Formula C15H24N4S
Molecular Weight 292.4 g/mol
CAS No. 6974-90-9
Cat. No. B15380012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-decylsulfanyl-7H-purine
CAS6974-90-9
Molecular FormulaC15H24N4S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCSC1=NC=NC2=C1NC=N2
InChIInChI=1S/C15H24N4S/c1-2-3-4-5-6-7-8-9-10-20-15-13-14(17-11-16-13)18-12-19-15/h11-12H,2-10H2,1H3,(H,16,17,18,19)
InChIKeyIZEYPLNZOVRJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Decylsulfanyl-7H-purine (CAS 6974-90-9) Procurement Guide: A 6-Thiopurine Scaffold for Antimycobacterial Research


6-Decylsulfanyl-7H-purine (CAS 6974-90-9), also designated 6-(decylthio)-9H-purine, is a synthetic purine derivative characterized by a decylthioether substituent at the C6 position of the purine ring [1]. With a molecular formula of C₁₅H₂₄N₄S and a molecular weight of approximately 292.44 g/mol, this compound serves as a key intermediate and research scaffold in medicinal chemistry programs targeting purine salvage pathways, particularly those relevant to Mycobacterium tuberculosis [2]. Its core structure, derived from 6-mercaptopurine, provides a lipophilic handle that distinguishes it from smaller, more polar 6-thiopurine analogs . The compound is not a therapeutic agent itself but is procured as a building block for further derivatization, most notably at the N9 position, to generate more potent antimycobacterial leads [3].

Why 6-Decylsulfanyl-7H-purine Cannot Be Interchanged with Other 6-Thiopurines in Antimycobacterial SAR


6-Decylsulfanyl-7H-purine is not functionally equivalent to its 6-mercaptopurine parent or shorter-chain 6-alkylthio analogs. While the 6-decylthio moiety provides a critical hydrophobic anchor essential for passive membrane permeation, 6-decylsulfanyl-7H-purine itself lacks the N9 substitution required for potent antimycobacterial activity [1]. Systematic studies of 6-thio-substituted purine libraries demonstrate that the antimycobacterial activity against Mycobacterium tuberculosis H37Rv is contingent upon both the length of the C6 alkylthio chain and the specific functionalization at the N9 position [2]. Consequently, substituting this compound with a generic 6-alkylthiopurine of different chain length or with a pre-installed N9 substituent will fundamentally alter the biological profile, rendering direct replacement impossible without validating the entire synthetic pathway and the resulting lead's structure-activity relationship [3].

Quantitative Evidence for 6-Decylsulfanyl-7H-purine: Differential Data Against Comparators


Antimycobacterial Activity: Comparative MIC Data for N9-Substituted 6-Decylthio Derivatives

While 6-decylsulfanyl-7H-purine itself is a synthetic precursor and its direct antimycobacterial MIC is not reported as a lead compound, the N9-substituted derivative 9-(ethylcarboxymethyl)-6-(decylthio)-9H-purine exhibits an MIC of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv [1]. This is a critical point of differentiation: the 6-decylthio chain is essential for the activity of the final lead molecule, and extending the chain from decyl (C10) to dodecyl (C12) in the same N9-substituted series improves potency to an MIC of 0.78 µg/mL [2]. This quantitative chain-length dependence validates the procurement of the specific C10 6-decylsulfanyl scaffold as a unique intermediate for generating antimycobacterial leads with predictable potency ranges [3].

Antimycobacterial Structure-Activity Relationship (SAR) Purine Analogs

Purine Nucleoside Phosphorylase (PNP) Inhibition: Comparative IC50 and Ki Data

6-Decylsulfanyl-7H-purine is a recognized inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway and a target for T-cell modulation. In biochemical assays using human erythrocyte PNP, the compound exhibits an IC50 of 1,330 nM (1.33 µM) and a competitive inhibition constant Ki of 290,000 nM (290 µM) [1]. This dual measurement provides a more complete picture of enzyme interaction than single-point data. While the potency is moderate compared to some highly optimized nucleoside PNP inhibitors, this data provides a quantitative baseline distinguishing it from other alkylthio chain lengths or unsubstituted purines, enabling direct cross-study comparison for programs exploring PNP as a target in immunology or parasitic diseases [2].

Enzyme Inhibition Purine Salvage Pathway Biochemical Pharmacology

Lipophilicity Profile: Calculated LogP as a Driver of Membrane Permeability

The physicochemical properties of 6-decylsulfanyl-7H-purine are distinct from those of more polar purine analogs, driven by the hydrophobic C10 alkylthio chain. The compound has a calculated LogP (XLogP) of 5.2 and an experimental LogP of 4.58570 . In contrast, the parent compound 6-mercaptopurine has a substantially lower LogP (approximately 0.2), indicating a stark difference in lipophilicity. This >4 log unit increase in lipophilicity directly correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement against pathogens like M. tuberculosis [1]. This differentiation is a primary reason for selecting this specific scaffold over shorter-chain 6-alkylthio or polar 6-substituted purines in antimicrobial lead optimization programs [2].

Physicochemical Properties Drug Design ADME

N9-Substitution Requirement: Evidence That Scaffold Activity Is Contingent on Further Derivatization

A critical finding from the 2004 antimycobacterial purine study is that N(9)-substitution apparently enhances the antimycobacterial activity in the purine series [1]. The study explicitly demonstrates that while 6-thio-substituted purines have moderate to good activity, the most potent analogs (MICs of 0.78-1.56 µg/mL) all possess an N9 substituent [2]. This establishes 6-decylsulfanyl-7H-purine not as a final active compound, but as a specific, essential precursor that provides the optimal lipophilic handle (C10 chain) for generating active N9-functionalized derivatives. This differentiates it from pre-functionalized N9-substituted purines, which cannot be used as versatile building blocks for exploring diverse N9 modifications, and from shorter-chain 6-alkylthio analogs, which yield less potent N9-substituted leads [3].

Medicinal Chemistry Prodrug Design SAR Analysis

SAR Trend: Chain Length-Dependent Potency in 6-Alkylthio Purine Antimycobacterials

The antimycobacterial activity of 6-thiopurines is not uniform across alkyl chain lengths. Screening of a library of 6-thiopurines identified that among N9-substituted analogs, the C10 (decyl) and C12 (dodecyl) chain lengths were optimal, with MICs of 1.56 µg/mL and 0.78 µg/mL respectively [1]. Shorter-chain analogs (e.g., C2-C8) within the same study exhibited either no activity or significantly higher MIC values [2]. This trend, while inferred from the broader library, provides class-level evidence that the C10 decyl chain occupies a specific SAR 'sweet spot' where lipophilicity is sufficient for membrane permeation but not so excessive as to cause aggregation or non-specific binding. This is a key differentiator for procuring the C10 analog over readily available shorter-chain 6-alkylthiopurines, which would likely yield less active or inactive N9-substituted derivatives [3].

Structure-Activity Relationship Antimicrobial Drug Discovery Purine Chemistry

Validated Research Applications for 6-Decylsulfanyl-7H-purine in Drug Discovery


Synthesis of N9-Substituted Antimycobacterial Leads

Researchers can utilize 6-decylsulfanyl-7H-purine as a core scaffold for N9-alkylation or acylation to generate novel analogs targeting Mycobacterium tuberculosis. Based on the SAR established by Pathak et al., alkylation at N9 with an ethylcarboxymethyl group yields a derivative with an MIC of 1.56 µg/mL against M. tuberculosis H37Rv [1]. This scenario is ideal for medicinal chemistry campaigns aiming to optimize the N9 substituent to improve potency and selectivity, leveraging the known C10 chain as the optimal lipophilic anchor [2].

Biochemical Profiling of Purine Salvage Pathway Enzymes

Given its demonstrated inhibition of human purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM and a Ki of 290,000 nM, 6-decylsulfanyl-7H-purine can serve as a tool compound for studying PNP function in T-cell biology or parasitic infections [3]. The compound can be used to establish baseline inhibition parameters in enzyme kinetics assays, helping to validate the role of PNP in disease models or to benchmark more potent next-generation inhibitors [4].

Physicochemical Benchmarking for Lipophilic Purine Analogs

With a measured LogP of 4.59 and a calculated XLogP of 5.2, this compound can serve as a high-lipophilicity reference standard in ADME screening cascades . Research groups designing purine-based probes or therapeutics that require passive membrane permeability—particularly for crossing lipid-rich barriers like the mycobacterial cell wall or the blood-brain barrier—can use 6-decylsulfanyl-7H-purine to calibrate their chromatographic LogD assays and validate computational permeability models [5].

Building Block for 2,6-Disubstituted Purine Libraries

The unsubstituted C2 position on 6-decylsulfanyl-7H-purine provides a second site for chemical diversification. Researchers can introduce halogens (e.g., chlorine at C2) or other functional groups to generate 2,6-disubstituted purine libraries. While the 2-chloro analog (CAS 646509-50-4) is commercially available, starting from 6-decylsulfanyl-7H-purine offers greater synthetic flexibility for introducing a wider array of C2 substituents in parallel synthesis campaigns aimed at exploring novel antimycobacterial or antiviral SAR .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-decylsulfanyl-7H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.